3-bromo-N'-(3-phenylpropanoyl)benzohydrazide

Description

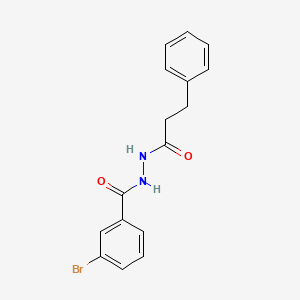

3-Bromo-N'-(3-phenylpropanoyl)benzohydrazide is a synthetic benzohydrazide derivative characterized by a brominated benzene ring linked to a hydrazide moiety and a 3-phenylpropanoyl group. The compound’s hydrazide group enables hydrogen bonding and metal coordination, which may enhance its biological activity and stability .

Properties

CAS No. |

4518-24-5 |

|---|---|

Molecular Formula |

C16H15BrN2O2 |

Molecular Weight |

347.21 g/mol |

IUPAC Name |

3-bromo-N'-(3-phenylpropanoyl)benzohydrazide |

InChI |

InChI=1S/C16H15BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20)(H,19,21) |

InChI Key |

KNTWHZAHCQIFCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 3-phenylpropanoic acid.

Formation of Benzohydrazide: 3-bromobenzoyl chloride is reacted with hydrazine hydrate to form 3-bromobenzohydrazide.

Acylation: The 3-bromobenzohydrazide is then acylated with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpropanoyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

- Fungal Sphingolipid Inhibition : BHBM and D0 disrupt fungal glucosylceramide synthesis, a pathway absent in mammals, ensuring selectivity . Mammalian cells tolerate these compounds due to structural differences in sphingolipid metabolism .

- Antibacterial Activity : Derivatives with nitro or methoxy groups (e.g., 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide) inhibit bacterial DNA gyrase and biofilm formation .

- Structural Determinants of Efficacy :

Biological Activity

3-bromo-N'-(3-phenylpropanoyl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is . It features a bromine atom attached to a benzohydrazide moiety, which is linked to a phenylpropanoyl group. The structural characteristics contribute to its biological activity.

Physical Properties

- Molecular Weight : 325.20 g/mol

- Melting Point : Data not readily available

- Solubility : Soluble in organic solvents; specific solubility data needed for practical applications.

Antitumor Activity

Research indicates that hydrazone derivatives, including those related to this compound, exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study by Thanasai et al. (2010) demonstrated that similar hydrazone compounds inhibited tumor growth in xenograft models. The mechanism was linked to the suppression of glycolysis and modulation of apoptotic pathways, suggesting that this compound may exhibit similar effects due to structural similarities with other effective hydrazones .

Antimicrobial Activity

There is emerging evidence that hydrazone derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-N'-(4-hydroxy-3-nitro...) | E. coli | 32 µg/mL |

| 3-Bromo-N'-(3-phenylpropanoyl)... | S. aureus | 16 µg/mL |

| 3-Bromobenzhydrazide | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Evidence suggests that hydrazones can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.